α-Amylase Inhibition Potency: 4-Bromo Benzohydrazide Scaffold Outperforms Acarbose
Derivatives built on the 4-bromobenzohydrazide scaffold exhibit superior α-amylase inhibitory activity compared to the clinical standard acarbose. Among 29 synthesized hydrazone-Schiff base derivatives of 4-bromobenzoic acid, the most potent compound (21) demonstrated an IC50 of 0.21 ± 0.01 µM, representing a 6.4-fold improvement over acarbose (IC50 = 1.34 ± 0.01 µM) [1]. Twenty-four derivatives showed IC50 values between 0.21 and 1.30 µM, all superior to the standard [1].
| Evidence Dimension | α-Amylase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 4-Bromobenzohydrazide-derived Schiff base (compound 21): IC50 = 0.21 ± 0.01 µM |
| Comparator Or Baseline | Acarbose (standard drug): IC50 = 1.34 ± 0.01 µM |
| Quantified Difference | 6.4-fold lower IC50 (higher potency) |
| Conditions | In vitro α-amylase inhibition assay; 29 derivatives evaluated |
Why This Matters
Procurement of the 4-bromo benzohydrazide core enables access to lead-like molecules with demonstrably superior potency against α-amylase relative to the clinical benchmark, directly informing SAR studies in antidiabetic drug discovery.
- [1] Khan M, et al. Synthesis of Some Novel 4-bromobenzoic Acid Clubbed Hydrazone Schiff Base Derivatives as Potent α-amylase Inhibitors: In vitro and In silico Studies. Letters in Drug Design & Discovery. 2024;21(1):137-186. doi:10.2174/1570180820666230110152147 View Source
